molecular formula C8H6N2S2 B14664389 3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole CAS No. 38143-52-1

3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole

Cat. No.: B14664389
CAS No.: 38143-52-1
M. Wt: 194.3 g/mol
InChI Key: QSGBMGHXILPGIV-UHFFFAOYSA-N
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Description

3H-1,2,4-Dithiazolo[4,3-a]benzimidazole is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is part of a broader class of heterocycles known for their significant roles in various biological systems and pharmaceutical applications. The unique structure of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole imparts it with distinct chemical properties and reactivity, making it a valuable subject of study in synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole typically involves the reaction of 6H-1,3,5-oxathiazines with elemental sulfur. This thermal reaction facilitates the formation of the dithiazole ring system. Another method involves the oxidation of 3H-1,2,4-dithiazoles using mCPBA (meta-chloroperoxybenzoic acid) in the presence of sodium bicarbonate at low temperatures .

Industrial Production Methods

While specific industrial production methods for 3H-1,2,4-dithiazolo[4,3-a]benzimidazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Dithiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets, primarily through its reactive sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and substitution reactions suggests it could modulate biological processes through these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Dithiazolo[4,3-a]benzimidazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may only contain nitrogen or other heteroatoms .

Properties

CAS No.

38143-52-1

Molecular Formula

C8H6N2S2

Molecular Weight

194.3 g/mol

IUPAC Name

1H-[1,2,4]dithiazolo[4,3-a]benzimidazole

InChI

InChI=1S/C8H6N2S2/c1-2-4-7-6(3-1)9-8-10(7)5-11-12-8/h1-4H,5H2

InChI Key

QSGBMGHXILPGIV-UHFFFAOYSA-N

Canonical SMILES

C1N2C3=CC=CC=C3N=C2SS1

Origin of Product

United States

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